(2S)-N-tert-Butyl-2-methylbutanamide
Description
(2S)-N-tert-Butyl-2-methylbutanamide is a chiral amide characterized by a tert-butyl group attached to the nitrogen atom and a 2-methylbutanamide backbone with (2S)-stereochemistry. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol.
Properties
CAS No. |
61761-48-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(2S)-N-tert-butyl-2-methylbutanamide |
InChI |
InChI=1S/C9H19NO/c1-6-7(2)8(11)10-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
HVWOSCHYESMJNP-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)NC(C)(C)C |
Canonical SMILES |
CCC(C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-tert-Butyl-2-methylbutanamide typically involves the reaction of (2S)-2-methylbutanoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-tert-Butyl-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2S)-N-tert-Butyl-2-methylbutanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-N-tert-Butyl-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between (2S)-N-tert-Butyl-2-methylbutanamide and analogous compounds from literature:
Key Observations:
Complexity and Functional Diversity: The pesticide-related compound from features a thioxomethyl group, diphenylmethyl substituent, and aminocyclohexyl moiety, significantly increasing its molecular weight (466.68 vs. 157.26 g/mol) and steric complexity compared to the target compound. These groups may enhance binding specificity in biological targets (e.g., enzyme inhibition) but reduce solubility .
Hydrogen Bonding Potential: Unlike the target amide, tert-Butyl-(2S,3S)-3-Amino-2-hydroxybutanoate () contains hydroxyl and amino groups, enabling hydrogen-bond interactions critical for chiral recognition in asymmetric catalysis .
Stereochemical Influence : All three compounds exhibit stereochemical control at multiple centers, suggesting applications in enantioselective synthesis or bioactive molecule design.
Reactivity and Stability
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